Physical and chemical properties of fluorosulfonic acid
Physical and chemical properties of fluorosulfonic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorosulfonic acid (HSO₃F), also known as fluorosulfuric acid, is a formidable superacid, boasting an acidity approximately one thousand times greater than that of pure sulfuric acid.[1] Its remarkable protonating ability, combined with its utility as a fluorinating agent and catalyst, has cemented its role in a diverse range of chemical applications, from industrial processes to intricate organic syntheses.[2][3] This guide provides a comprehensive overview of the core physical and chemical properties of fluorosulfonic acid, detailed experimental protocols, and critical safety information tailored for the research and development community.
Physical and Chemical Properties
Fluorosulfonic acid is a colorless, fuming liquid that is soluble in polar organic solvents like nitrobenzene (B124822) and acetic acid, but poorly soluble in nonpolar solvents.[3] Its strong acidity is a defining characteristic, enabling it to dissolve nearly all organic compounds that can act as even weak proton acceptors.[3]
Table 1: Physical Properties of Fluorosulfonic Acid
| Property | Value | References |
| Molecular Formula | HSO₃F (or FHO₃S) | [4] |
| Molecular Weight | 100.07 g/mol | [3] |
| Appearance | Colorless to light yellow fuming liquid | [2] |
| Odor | Choking, irritating | [2] |
| Density | 1.726 - 1.73 g/cm³ at 25°C | [3] |
| Melting Point | -89.0°C to -87.3°C | [3] |
| Boiling Point | 162.7°C to 165.5°C | [3][4] |
| Vapor Pressure | 2.5 mmHg at 25°C | |
| Vapor Density | 3.5 (vs. air) | [5] |
Table 2: Acidity and Thermodynamic Properties
| Property | Value | References |
| Hammett Acidity (H₀) | -15.1 | [6] |
| pKa | -10 (approx.) | |
| Self-ionization (K at 298 K) | 4.0 × 10⁻⁸ | |
| Enthalpy of Vaporization (ΔvapH) | 55.7 kJ/mol | |
| Standard Entropy (S°) | 297.26 J/(mol·K) (gas, 1 bar) |
Table 3: Spectroscopic Data
| Technique | Peak Assignments and Observations | References |
| Raman Spectroscopy | Peaks observed at 1082 cm⁻¹ and 810 cm⁻¹. The 1082 cm⁻¹ peak is attributed to the FSO₃⁻ ion, which appears in the presence of water. | [7][8] |
| Infrared (IR) Spectroscopy | The IR spectrum provides information on vibrational modes, including S-O stretching, SO₂ bending, and S-F stretching. | [4] |
| ¹⁹F NMR Spectroscopy | Fluorine-19 is a highly sensitive nucleus for NMR. The chemical shift of fluorine in HSO₃F is influenced by its electronic environment. General ranges for organofluorine compounds are broad, from approximately -50 to -220 ppm. | [9] |
| ¹H NMR Spectroscopy | The proton in HSO₃F is highly deshielded due to the extreme acidity. |
Chemical Reactivity and Key Reactions
Acidity and Superacidity
Fluorosulfonic acid's potent acidity stems from the high electronegativity of the fluorine atom, which stabilizes the resulting fluorosulfate (B1228806) anion (FSO₃⁻) after proton donation. It is classified as a superacid, a medium in which the chemical potential of the proton is higher than in 100% sulfuric acid.
A hallmark of its superacidic nature is its reaction with the Lewis acid antimony pentafluoride (SbF₅) to form "Magic Acid." This even stronger protonating agent is capable of protonating extremely weak bases, including alkanes, which has enabled foundational studies in carbocation chemistry.[10]
Caption: Formation of Magic Acid from its constituent Brønsted and Lewis acids.
Hydrolysis
Fluorosulfonic acid reacts violently with water in a highly exothermic hydrolysis reaction, producing sulfuric acid and hydrogen fluoride (B91410) (HF).[6] This reactivity necessitates stringent exclusion of moisture during its handling and storage.
Caption: The violent hydrolysis of fluorosulfonic acid upon contact with water.
Self-Ionization
Similar to sulfuric acid, fluorosulfonic acid undergoes self-ionization, establishing an equilibrium between the protonated acid and the fluorosulfate anion.
Caption: Autoprotolysis (self-ionization) equilibrium of fluorosulfonic acid.
Experimental Protocols
Synthesis of Fluorosulfonic Acid
The most common industrial and laboratory-scale synthesis of fluorosulfonic acid involves the direct reaction of anhydrous hydrogen fluoride (HF) with sulfur trioxide (SO₃).[3][4]
Methodology:
-
Reaction Setup: The reaction is typically performed in a reactor designed to handle highly corrosive materials. For industrial production, liquid sulfur trioxide and liquid hydrogen fluoride are introduced into a distillation column where they react.[8] On a laboratory scale, the reaction can be carried out by passing anhydrous HF gas through liquid SO₃ or by reacting the two in a suitable inert solvent.
-
Temperature Control: The reaction is highly exothermic. The temperature must be maintained below 100°C to prevent unwanted side reactions and control the reaction rate.[3] This is often achieved by cooling the reactor.
-
Purification: The crude fluorosulfonic acid is then purified to remove unreacted starting materials and byproducts.
Caption: General workflow for the synthesis and purification of fluorosulfonic acid.
Purification by Distillation
The preferred method for purifying fluorosulfonic acid is column distillation, often under reduced pressure (vacuum distillation).[7][11] This technique separates the acid from impurities with different boiling points.
Methodology:
-
Apparatus: A vacuum distillation setup is assembled using glassware inspected for any defects, as the process involves reduced pressure.[12] All ground glass joints must be properly greased to ensure a tight seal. A stir bar is essential for smooth boiling, as boiling stones are ineffective under vacuum.[12]
-
Procedure: The crude acid is placed in the distillation flask. The system is connected to a vacuum source, and the pressure is reduced before heating begins.[13] This initial step removes highly volatile impurities.
-
Heating: The flask is then heated gently. The fluorosulfonic acid fraction is collected at its boiling point corresponding to the pressure of the system.
-
Shutdown: After collection, the apparatus is cooled to room temperature before the vacuum is slowly released. The vacuum source is turned off last.[12]
Key Experiment: Friedel-Crafts Alkylation Catalyst
Fluorosulfonic acid is an effective catalyst for Friedel-Crafts alkylation reactions, an important C-C bond-forming process in organic synthesis. The following protocol is a representative example of the alkylation of an aromatic compound using an alcohol as the alkylating agent, catalyzed by a strong acid like sulfuric acid, which is analogous to how fluorosulfonic acid would be used.[14][15]
Methodology: Alkylation of 1,4-dimethoxybenzene (B90301) with t-butyl alcohol [15]
-
Reaction Setup: In a flask, 1,4-dimethoxybenzene is dissolved in glacial acetic acid and t-butyl alcohol.
-
Catalyst Addition: The flask is cooled in an ice bath. Concentrated sulfuric acid (as the catalyst) is added dropwise while stirring, maintaining the low temperature to control the exothermic reaction.[15]
-
Reaction: After the addition is complete, the ice bath is removed, and the mixture is stirred at room temperature to allow the reaction to proceed to completion.
-
Workup and Isolation: The reaction is quenched by adding ice and cold water, which causes the product, 1,4-di-t-butyl-2,5-dimethoxybenzene, to precipitate.[5] The solid product is then collected by filtration and washed with water and cold methanol (B129727) to remove residual acids and unreacted starting materials.[5][14]
Safety, Handling, and Disposal
Fluorosulfonic acid is extremely corrosive and toxic.[6] It causes severe burns to the skin, eyes, and respiratory tract.[16] Inhalation can lead to pulmonary edema.[14] Its violent reaction with water to produce HF presents a significant additional hazard.[6]
Handling:
-
Always work in a well-ventilated fume hood.[17]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (consult manufacturer data), a flame-resistant lab coat, and a face shield with safety goggles.[17]
-
Ensure an eyewash station and safety shower are immediately accessible.
-
Keep containers tightly closed and store in a cool, dry, well-ventilated area away from incompatible materials, especially water and bases.[17]
-
Crucially, to avoid a violent reaction, always add acid to water, never the other way around. [17]
Spill Response:
-
For small spills, absorb with an inert material like sand or vermiculite. Do not use combustible materials like sawdust.[14]
-
For larger spills, evacuate the area and consult emergency procedures.[14]
Disposal:
-
Fluorosulfonic acid waste must be treated as hazardous.
-
Neutralization should be performed with extreme caution by trained personnel. The acid should be slowly added to a large volume of cold water or an ice/water slurry, followed by careful neutralization with a base such as sodium bicarbonate or calcium hydroxide.[6] This process is highly exothermic and generates toxic fumes.
-
All neutralized waste and contaminated materials must be disposed of according to local, state, and federal regulations.[16]
References
- 1. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 2. DE10031830B4 - Process for the preparation of fluorosulphonic acid with low contents of low-boiling compounds - Google Patents [patents.google.com]
- 3. chemcess.com [chemcess.com]
- 4. briefingwire.com [briefingwire.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. Fluorosulfuric acid - Sciencemadness Wiki [sciencemadness.org]
- 7. researchgate.net [researchgate.net]
- 8. DE102005061316A1 - Process for the preparation of fluorosulfonic acid - Google Patents [patents.google.com]
- 9. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. homework.study.com [homework.study.com]
- 12. youtube.com [youtube.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. scribd.com [scribd.com]
- 15. Chemistry 211 Experiment 1 [home.miracosta.edu]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. chemistry.nd.edu [chemistry.nd.edu]
